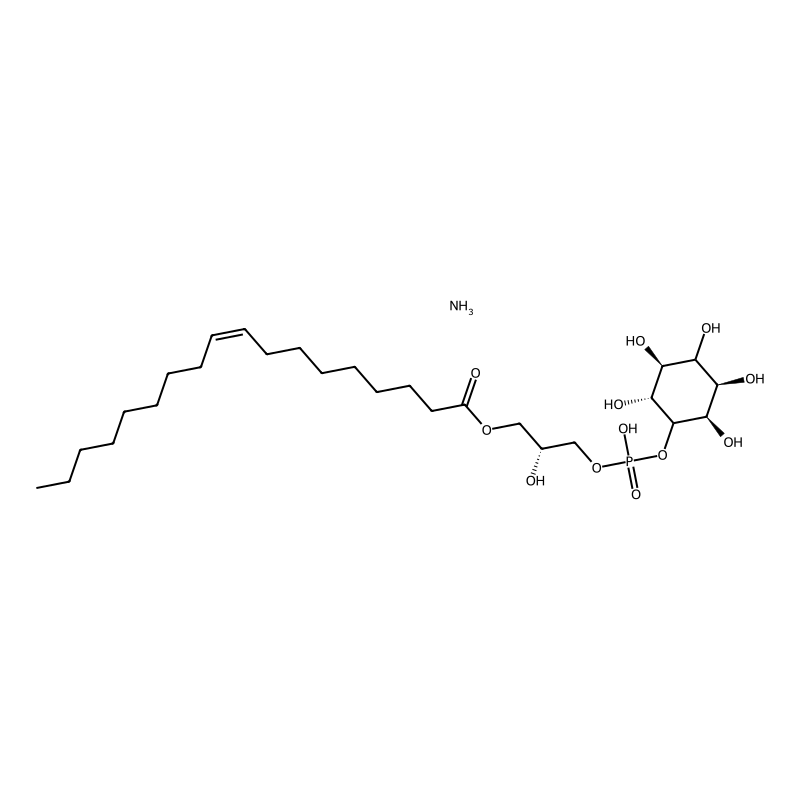azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
“D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)” is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .
One potential application of this compound could be in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .
The methods of application or experimental procedures would likely involve the use of this compound in biochemical assays or cell culture experiments. The specific details would depend on the nature of the experiment and the research question being addressed.
As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .
- This compound is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .
- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .
- This compound could be used in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .
- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .
Isotope-Labeled Compounds Studies
Inositol Phosphates Studies
- This compound is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .
- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .
- This compound could be used in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .
- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .
Isotope-Labeled Compounds Studies
Inositol Phosphates Studies
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its intricate structure that includes multiple functional groups. This compound is notable for its potential applications in various scientific fields due to its unique chemical properties and biological activity. The presence of hydroxy groups, a phosphoric acid derivative, and a long-chain fatty acid moiety contributes to its diverse reactivity and solubility profiles.
- Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
- Substitution: Involves replacing one functional group with another, often utilizing reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Reactions are usually conducted under controlled conditions, including specific temperatures and pH levels. Common reagents include acids, bases, and solvents like ethanol or dichloromethane. The products formed depend on the specific reagents used; for example, oxidation may yield carboxylic acids while reduction can produce alcohols or amines.
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate exhibits significant biological activity. It has been investigated for its potential therapeutic effects in various biological systems. The presence of hydroxy groups enhances its interaction with biological macromolecules, which may facilitate cellular uptake and influence metabolic pathways.
Synthetic Routes
The synthesis involves multiple steps starting with the preparation of intermediate compounds. Key reagents include phosphoric acid derivatives and octadecanoic acid. Each reaction step requires specific conditions to ensure high yield and purity.
Industrial Production
For large-scale production, automated reactors are often employed to optimize reaction conditions. Techniques such as distillation, crystallization, and chromatography are utilized to purify the final product effectively.
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate has numerous applications across various fields:
- Chemistry: Used as a reagent in organic synthesis and catalysis.
- Biology: Employed in studies of cellular processes and molecular interactions.
- Medicine: Investigated for drug delivery capabilities and therapeutic effects.
- Industry: Utilized in producing specialty chemicals and materials.
Similar Compounds- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG: Shares structural similarities but differs in fatty acid chains.
- Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate: Another related compound with variations in alkyl chains.
Uniqueness
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate stands out due to its specific combination of functional groups and long alkyl chains. This unique structure imparts distinct chemical properties that enhance its utility in specialized applications within research and industry. Its ability to interact with biological systems further highlights its potential as a versatile compound in pharmaceutical development.








